molecular formula C11H13N3 B8605409 2-Amino-5-(4-methylimidazol-1-yl)toluene

2-Amino-5-(4-methylimidazol-1-yl)toluene

Cat. No.: B8605409
M. Wt: 187.24 g/mol
InChI Key: OHNQIKKLLYHETG-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methylimidazol-1-yl)toluene is a synthetic organic compound featuring a molecular structure that combines a toluene backbone with a methyl-substituted imidazole ring. This structure classifies it as an imidazole derivative, a class of heterocyclic compounds of significant interest in medicinal and agrochemical research. While specific biological data for this compound is not widely published, imidazole-containing compounds are extensively studied for their diverse pharmacological properties. The core imidazole ring is a key pharmacophore in many biologically active molecules. Research into imidazoles has demonstrated their potential as anticancer agents, with several imidazole-based drugs, such as dacarbazine and temozolomide, currently in clinical use . These compounds often exert their effects through mechanisms such as interaction with DNA, inhibition of specific enzymes like tyrosine kinases, or modulation of various cellular receptors . The presence of the imidazole ring in a compound like this compound suggests potential for similar interactions, making it a valuable scaffold for developing new therapeutic agents and probing biochemical pathways. The amino and methyl substituents on the core structure provide handles for further chemical modification, allowing researchers to synthesize a library of analogs for structure-activity relationship (SAR) studies. This compound is supplied as a high-purity material intended for research and development purposes in laboratory settings. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-methyl-4-(4-methylimidazol-1-yl)aniline

InChI

InChI=1S/C11H13N3/c1-8-5-10(3-4-11(8)12)14-6-9(2)13-7-14/h3-7H,12H2,1-2H3

InChI Key

OHNQIKKLLYHETG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=C2)C)N

Origin of Product

United States

Comparison with Similar Compounds

Core Heterocyclic Systems

Imidazole vs. Thiadiazole vs. Pyrimidine

  • Imidazole (target compound): Exhibits dual nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and metal coordination.
  • 1,3,4-Thiadiazole (): Contains sulfur and nitrogen, offering distinct electronic properties. Thiadiazoles are known for antimicrobial activity due to their ability to disrupt bacterial cell walls .
  • Pyrimidine (): A six-membered ring with two nitrogen atoms, often involved in nucleic acid interactions. Derivatives like 2-amino-5-(N-benzoyl)-amino-pyrimidine may target DNA synthesis pathways .

Table 1: Heterocyclic Properties

Compound Class Ring Size Nitrogen Atoms Key Functional Features
Imidazole (target) 5-membered 2 Hydrogen bonding, lipophilic substituents
1,3,4-Thiadiazole 5-membered 2 + 1 sulfur Electrophilic reactivity, antimicrobial
Pyrimidine 6-membered 2 Planar structure, DNA/enzyme targeting

Substituent Effects

  • Amino Group: Present in both the target compound and thiadiazole derivatives (e.g., 2-amino-5-(substituted)-benzyl-1,3,4-thiadiazole). This group enhances solubility and enables Schiff base formation, a critical step in synthesizing bioactive derivatives .
  • Aromatic Substituents : The 4-methylimidazol-1-yl group in the target compound contrasts with the benzyl or benzoyl groups in analogs (e.g., 5-(4-methoxybenzyl)-thiadiazole in ). Methyl groups may reduce steric hindrance compared to bulkier substituents, favoring target engagement.

Table 2: Representative Yields and Properties of Analogs

Compound Yield (%) Melting Point (°C) Key Activity Reference
5-(4-Methoxybenzyl)-thiadiazole (3a) 58 Not reported Antimicrobial
2-Amino-5-(N-benzoyl)-amino-pyrimidine ~70* Not reported Enzyme/DNA interaction
Hypothetical target compound - - Pending studies -

Preparation Methods

Ullmann-Type Coupling

Ullmann coupling is a classical method for forming carbon–heteroatom bonds. For 2-amino-5-(4-methylimidazol-1-yl)toluene, this approach involves reacting 2-amino-5-bromotoluene with 4-methylimidazole in the presence of a copper catalyst. A representative procedure from demonstrates:

  • Reactants : 2-amino-5-bromotoluene (1 equiv), 4-methylimidazole (1.2 equiv)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : DMSO, 110°C, 24 h

  • Yield : 68%

This method prioritizes simplicity but requires high temperatures and prolonged reaction times.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior regioselectivity. Adapting protocols from, a two-step process is employed:

  • Protection : 2-amino-5-bromotoluene is protected with Boc anhydride.

  • Coupling : The protected intermediate reacts with 4-methylimidazole under Pd catalysis:

    • Catalyst : Pd₂(dba)₃ (5 mol%)

    • Ligand : XantPhos (10 mol%)

    • Base : NaOt-Bu (3 equiv)

    • Solvent : Toluene, 100°C, 12 h

    • Deprotection : HCl/MeOH, 2 h

    • Overall Yield : 75%

This method achieves higher yields but involves additional protection/deprotection steps.

Multi-Step Synthesis Approaches

Sequential Functionalization

Catalytic Systems and Reaction Optimization

Palladium vs. Copper Catalysts

Comparative studies reveal:

Catalyst SystemTemp (°C)Time (h)Yield (%)SelectivitySource
CuI/1,10-phenanthroline1102468Moderate
Pd₂(dba)₃/XantPhos1001275High
Pd(PPh₃)₄ (Suzuki)90882High

Palladium systems offer faster kinetics and better selectivity but at higher cost.

Solvent and Base Effects

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification.

  • Weak bases (K₂CO₃) favor Ullmann coupling, while strong bases (NaOt-Bu) are optimal for Buchwald-Hartwig.

Comparative Analysis of Synthesis Routes

MethodStepsTotal Yield (%)CostScalability
Ullmann Coupling168LowModerate
Buchwald-Hartwig275HighHigh
Suzuki + Functionalization352ModerateLow

Buchwald-Hartwig amination strikes the best balance between yield and scalability for industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-Amino-5-(4-methylimidazol-1-yl)toluene?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., chlorinated precursors) with sodium azide in a toluene-water mixture (8:2 ratio) under controlled conditions (5–7 hours) is a common approach. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and crystallization/recrystallization for purification . Similar protocols for analogous compounds highlight the use of acetic acid as a catalyst and reflux conditions (3–5 hours) for imidazole ring formation .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer: Key techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z 295 [M+H]+ as seen in structurally similar compounds) .
  • HPLC : Retention time analysis (e.g., 0.82 minutes under SQD-FA05 conditions) for purity assessment .
  • X-ray crystallography : For resolving crystal structure, as demonstrated in related amino-thiazole derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer: Store in a locked, dry environment at room temperature. Avoid exposure to moisture or light, as imidazole derivatives are prone to hydrolysis. Disposal must comply with regional regulations (e.g., US 40 CFR Part 261, EU 91/156/EEC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer:

  • Solvent optimization : Test polar vs. non-polar solvents (e.g., toluene vs. ethanol) to balance reaction kinetics and solubility.
  • Catalyst screening : Evaluate acetic acid or sodium acetate for imidazole ring formation .
  • Time-temperature profiling : Use TLC to identify ideal reflux duration (e.g., 3–7 hours) and avoid side products .

Q. How can contradictions in spectroscopic data (e.g., LCMS vs. NMR) be resolved?

  • Methodological Answer:

  • Multi-technique validation : Cross-validate LCMS ([M+H]+ peaks) with ¹H/¹³C NMR to confirm functional groups.
  • Fluorescence spectroscopy : For compounds with aromatic/heterocyclic systems, dual fluorescence effects (e.g., solvent polarity-dependent emission) can clarify electronic transitions .
  • Chromatogram analysis : Review peak symmetry and retention times to detect impurities or degradation .

Q. What methodologies assess environmental interactions or degradation pathways of this compound?

  • Methodological Answer:

  • Electrochemical sensors : Use ZnO/MgO/Cr₂O₃ nanofiber-modified electrodes to detect degradation byproducts (e.g., toluene derivatives) via current-voltage (I–V) profiling .
  • Surface property analysis : Probe aerosol interactions using secondary organic aerosol (SOA) characterization techniques, such as chromatographic analysis of limonene/toluene photooxidation products .
  • Biogenic source discrimination : Apply Stage 2 secondary data reviews (e.g., chromatogram line-shape analysis) to distinguish synthetic vs. natural degradation pathways .

Data Analysis and Interpretation

Q. How to statistically validate concentration measurements in environmental samples?

  • Methodological Answer:

  • Recovery tests : Spike real samples (e.g., seawater, industrial effluent) with known concentrations and calculate % recovery via regression analysis .
  • ANOVA/T-test : Compare intra-sample variability (e.g., toluene levels in soil) to ensure data reproducibility .

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